molecular formula C11H14ClFO B7997541 2-(3-Chloro-5-fluorophenyl)-3-methyl-butan-2-ol

2-(3-Chloro-5-fluorophenyl)-3-methyl-butan-2-ol

Cat. No.: B7997541
M. Wt: 216.68 g/mol
InChI Key: FUMCJRTUNOTDAP-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)-3-methyl-butan-2-ol is an organic compound that belongs to the class of secondary alcohols. This compound features a unique combination of chlorine and fluorine atoms attached to a phenyl ring, which imparts distinct chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)-3-methyl-butan-2-ol typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(3-Chloro-5-fluorophenyl)-3-methylbutan-2-one.

    Reduction: 2-(3-Chloro-5-fluorophenyl)-3-methylbutane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-3-methyl-butan-2-ol is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-5-fluorophenyl)-3-methylbutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-(3-Chloro-5-fluorophenyl)-3-methylbutan-2-one: Contains a carbonyl group instead of a hydroxyl group, altering its chemical reactivity and biological activity.

    3-Chloro-5-fluorophenylmethanol: A simpler structure with different reactivity and applications.

Uniqueness

2-(3-Chloro-5-fluorophenyl)-3-methyl-butan-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFO/c1-7(2)11(3,14)8-4-9(12)6-10(13)5-8/h4-7,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMCJRTUNOTDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC(=CC(=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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